molecular formula C11H12FNO2 B1440996 4-Fluoro-3-morpholinobenzaldehyde CAS No. 1197193-13-7

4-Fluoro-3-morpholinobenzaldehyde

Cat. No. B1440996
CAS RN: 1197193-13-7
M. Wt: 209.22 g/mol
InChI Key: SBXBJWGAYVPGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-morpholinobenzaldehyde (4-FMB) is a versatile aldehyde commonly used in the synthesis of a variety of organic compounds. It has been used extensively in the field of organic chemistry and has a wide range of applications in scientific research. This article will discuss the synthesis method of 4-FMB, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Imaging Agent Synthesis

The compound’s ability to incorporate fluorine atoms makes it valuable in the synthesis of imaging agents used in medical diagnostics. Fluorine atoms are often used in PET (Positron Emission Tomography) imaging for the early detection of diseases, including cancer .

Cancer Biomarker Detection

In cancer research, 4-Fluoro-3-morpholinobenzaldehyde can be a precursor for fluorescent probes that detect cancer biomarkers. These probes can be designed for high sensitivity and selectivity, allowing for the identification of specific cancer types at early stages .

properties

IUPAC Name

4-fluoro-3-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-10-2-1-9(8-14)7-11(10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXBJWGAYVPGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693902
Record name 4-Fluoro-3-(morpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-morpholinobenzaldehyde

CAS RN

1197193-13-7
Record name 4-Fluoro-3-(morpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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